3,5-Diethoxyphenol
Description
3,5-Diethoxyphenol (CAS: Not explicitly provided; molecular formula inferred as C₁₀H₁₄O₃) is a phenolic compound characterized by two ethoxy (–OCH₂CH₃) groups at the 3- and 5-positions of the benzene ring. It is naturally occurring in Solanum sessiliflorum fruits alongside violaxanthin and lutein, where it contributes to antimicrobial and antioxidant activities . Industrially, it serves as a precursor in synthesizing pharmaceuticals like Floredil (a vasodilator) and functional resins for enzyme capture . Its synthesis often involves Vilsmeier formylation or alkylation of phenol derivatives under controlled conditions .
Properties
IUPAC Name |
3,5-diethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-12-9-5-8(11)6-10(7-9)13-4-2/h5-7,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMYXAAUQOWAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethoxyphenol typically involves the ethylation of 3,5-dihydroxyphenol. This can be achieved through a reaction with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
3,5-Diethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 3,5-Diethoxyphenol is not fully elucidated. studies suggest that it may exert its effects by interacting with specific enzymes and molecular pathways. For example, it might inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Ethoxy vs. Methoxy Groups: The larger ethoxy groups in this compound increase steric hindrance and lipophilicity compared to 3,5-Dimethoxyphenol, reducing water solubility but enhancing membrane permeability in biological systems .
- Electron-Donating vs. Electron-Withdrawing Groups: Ethoxy and methoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, nitro groups (–NO₂) in 3,5-Dinitrophenol deactivate the ring, increasing stability but introducing toxicity .
- Halogen Substituents : Fluorine in 3,5-Difluorophenyl derivatives enhances electronegativity and metabolic stability, making it valuable in drug design .
Research Findings and Trends
- Synthetic Efficiency: The seven-step synthesis of this compound derivatives highlights challenges in achieving high yields, necessitating optimization of alkylation and protection-deprotection steps .
- Environmental Impact: Nitrophenol derivatives like 3,5-Dinitrophenol are regulated due to high toxicity, whereas ethoxy/methoxy phenols are generally recognized as safer for industrial use .
Biological Activity
3,5-Diethoxyphenol, a phenolic compound, has garnered attention in recent years due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects.
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H14O3
- Molecular Weight : 182.22 g/mol
- CAS Number : 90-05-1
Antioxidant Activity
Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Studies have shown that this compound exhibits significant antioxidant activity.
- Mechanism of Action : The compound acts by donating hydrogen atoms or electrons to free radicals, thereby neutralizing them. This property is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Table 1: Antioxidant Activity of this compound
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various bacterial strains.
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.0 | |
| Escherichia coli | 64.0 | |
| Pseudomonas aeruginosa | 128.0 |
Case Studies and Research Findings
-
Antioxidant Study :
A study conducted by researchers aimed at evaluating the antioxidant capacity of various phenolic compounds found that this compound significantly inhibited lipid peroxidation in vitro. The study reported an IC50 value comparable to well-known antioxidants like ascorbic acid . -
Antimicrobial Study :
In another investigation, the antimicrobial effects of this compound were assessed against a panel of pathogenic bacteria. The results demonstrated that the compound exhibited potent activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a potential application in developing new antibacterial agents . -
Therapeutic Potential :
Recent research has explored the potential therapeutic implications of this compound in treating oxidative stress-related diseases such as diabetes and cardiovascular disorders. In animal models, administration of this compound showed a reduction in biomarkers associated with oxidative damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
